Ethyl 2-fluoro-4-iodobenzeneacetate
Description
Ethyl 2-fluoro-4-iodobenzeneacetate is a halogenated aromatic ester characterized by a benzene ring substituted with fluorine at the ortho (2nd) position and iodine at the para (4th) position, linked to an ethyl acetate group. Its molecular formula is C₁₀H₁₀FIO₂, with a molecular weight of approximately 296.09 g/mol. The compound’s structure combines electron-withdrawing halogens (F, I) and an ester moiety, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization.
Properties
CAS No. |
345963-97-5 |
|---|---|
Molecular Formula |
C10H10FIO2 |
Molecular Weight |
308.09 g/mol |
IUPAC Name |
ethyl 2-(2-fluoro-4-iodophenyl)acetate |
InChI |
InChI=1S/C10H10FIO2/c1-2-14-10(13)5-7-3-4-8(12)6-9(7)11/h3-4,6H,2,5H2,1H3 |
InChI Key |
ZINVXYJYHMFSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)I)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0)
- Molecular Formula : C₁₂H₁₅FO₄
- Substituents : Fluorine at para (4th), methoxy groups at ortho (2nd, 6th), and an acetate ester.
- Key Differences :
- The methoxy groups increase solubility in polar solvents compared to the iodine-substituted analogue.
- Reduced steric hindrance due to smaller methoxy groups enhances reactivity in nucleophilic substitutions.
- Lower molecular weight (254.24 g/mol) and higher bioavailability than iodinated derivatives .
Ethyl 2-(difluoromethoxy)-5-iodobenzoate
- Molecular Formula : C₁₀H₈F₂IO₃
- Substituents : Iodine at meta (5th), difluoromethoxy at ortho (2nd).
- Key Differences: The meta-iodine position reduces steric clash with the ester group, improving catalytic coupling efficiency. Difluoromethoxy group enhances metabolic stability and lipophilicity compared to mono-fluoro derivatives .
Ethyl (4-iodophenyl)carbamothioylsulfanylformate
- Molecular Formula: C₁₀H₁₀INO₂S₂
- Substituents : Iodine at para, carbamothioylsulfanyl group.
- Key Differences :
Physicochemical Properties Comparison
Notes
Substituent positions (ortho, meta, para) critically influence reactivity and solubility, as seen in iodine- and fluorine-containing analogues .
Commercial availability of analogues (e.g., CAS 1193392-97-0) suggests scalability for comparative studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
